BenchChemオンラインストアへようこそ!

Docosapentaenoic Acid

Lipidomics Specialized Pro-Resolving Mediators Clinical Nutrition

Docosapentaenoic Acid (DPA; CAS 24880-45-3; 22:5n-3) is a C22 long-chain omega-3 polyunsaturated fatty acid (n-3 LC-PUFA) that serves as an essential intermediary metabolite in the endogenous biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA) via elongation. Distinct from its omega-6 isomer (n-6 DPA), n-3 DPA is characterized by five cis double bonds with the first double bond located at the third carbon from the methyl terminus, and is naturally found in marine oils, seal blubber, and human breast milk.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 24880-45-3
Cat. No. B135620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosapentaenoic Acid
CAS24880-45-3
Synonyms(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid
4,7,10,13,16-Docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-
7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer
7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer
7,10,13,16,19-docosapentaenoic acid, lithium salt
7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer
cis-7,10,13,16,19-docosapentaenoic acid
clupanodonic acid
docosa-4,7,10,13,16-pentaenoic acid
docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer
docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer
docosapentaenoic acid
docosapentaenoic acid (C22:5 N3)
docosapentaenoic acid (C22:5 N6)
docosapentaenoic acid, (all Z)-isomer
osbond acid
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyYUFFSWGQGVEMMI-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgPurity:99%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Docosapentaenoic Acid (DPA, 22:5n-3) for Research & Development: Definition, Identity, and Core Properties


Docosapentaenoic Acid (DPA; CAS 24880-45-3; 22:5n-3) is a C22 long-chain omega-3 polyunsaturated fatty acid (n-3 LC-PUFA) that serves as an essential intermediary metabolite in the endogenous biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA) via elongation [1]. Distinct from its omega-6 isomer (n-6 DPA), n-3 DPA is characterized by five cis double bonds with the first double bond located at the third carbon from the methyl terminus, and is naturally found in marine oils, seal blubber, and human breast milk [2].

Why Generic Omega-3 Substitution Fails: The Case Against Interchanging DPA, EPA, and DHA in R&D


The assumption that n-3 LC-PUFAs (EPA, DPA, and DHA) are functionally interchangeable is contradicted by direct metabolic evidence. A double-blind crossover human trial demonstrated that dietary supplementation with pure n-3 DPA and EPA produced highly divergent effects on the plasma lipid mediator profile, with zero overlap in the specific PUFA metabolites formed [1]. Furthermore, in vitro studies confirm that these fatty acids are actively interconverted in endothelial cells but differ substantially in their distribution between media and cells, and within phospholipid classes, indicating distinct cellular compartmentalization and metabolic fates [2]. Therefore, substituting one n-3 PUFA for another introduces significant variability in experimental outcomes, invalidates direct comparator studies, and cannot be justified without rigorous characterization of the resulting bioactive metabolome.

Docosapentaenoic Acid DPA (22:5n-3) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


Divergent Human Lipid Mediator Profile: DPA vs. EPA Supplementation

In a double-blind crossover human trial, 7-day supplementation with pure n-3 DPA uniquely increased plasma levels of the SPM resolvin D5n-3 DPA (RvD5n-3 DPA) and maresin-1 (MaR-1). In contrast, EPA supplementation had no effect on any DPA or DHA-derived mediators but markedly elevated monohydroxy-eicosapentaenoic acids (HEPEs), including the E-series resolvin precursor 18-HEPE [1]. The study explicitly states these dietary n-3 fatty acids have 'highly divergent effects on human lipid mediator profile, with no overlap in PUFA metabolites formed' [1].

Lipidomics Specialized Pro-Resolving Mediators Clinical Nutrition

Superior Platelet Aggregation Inhibition: DPA vs. EPA vs. DHA

In a direct comparative study of n-3 fatty acids, DPA was identified as the most potent inhibitor of collagen- and arachidonic acid-stimulated human platelet aggregation [1]. All three n-3 fatty acids inhibited U46619-induced aggregation to almost the same extent, but DPA was uniquely effective in suppressing thromboxane A2 formation and enhancing the lipoxygenase pathway, interfering most effectively with the cyclooxygenase pathway [1]. A separate study on human platelets found that submicromolar levels of DPA hydroperoxy and hydroxy derivatives specifically antagonize arachidonic acid-induced aggregation, with chain length (22-C > 20-C) and double-bond number (6 > 5 > 4) influencing the degree of inhibition [2].

Platelet Biology Thrombosis Cardiovascular Pharmacology

10-Fold Enhancement of Endothelial Cell Migration: DPA vs. EPA

In vitro studies have demonstrated that n-3 DPA possesses a 10-fold greater ability to stimulate endothelial cell migration compared to EPA [1]. This quantitative difference has been consistently reported across multiple sources as a key functional distinction between these closely related n-3 fatty acids [2].

Endothelial Biology Wound Healing Angiogenesis

Unique Pro-Resolving Lipid Mediators Derived from DPA: Resolvin D5n-3 DPA and Protectin D1n-3 DPA

n-3 DPA serves as the direct precursor for a distinct family of specialized pro-resolving mediators (SPMs) not derived from EPA or DHA. These include Resolvin D5n-3 DPA (RvD5n-3 DPA) and Protectin D1n-3 DPA (PD1n-3 DPA). Systemic treatment with PD1n-3 DPA or RvD5n-3 DPA in murine models protected against colitis and intestinal ischemia/reperfusion-induced inflammation [1]. Furthermore, RvD5n-3 DPA binds with high selectivity and stereospecificity to the orphan GPCR GPR101, with a calculated KD of approximately 6.9 nM, and this interaction is essential for its pro-resolving actions [2].

Inflammation Resolution Immunology Specialized Pro-Resolving Mediators

Metabolic Fate and Interconversion: DPA Exhibits Limited Conversion to DHA

Metabolic tracing studies reveal that n-3 DPA is not readily metabolized to DHA. In vivo studies show limited conversion of n-3 DPA to DHA, primarily in the liver, while retro-conversion to EPA is evident in a number of tissues [1]. In human supplementation trials with 99.8% pure DPA, evidence suggests it serves as a storage depot for EPA and DHA in the human body [2]. This contrasts with EPA, which is efficiently elongated to DPA.

Lipid Metabolism Pharmacokinetics Nutritional Biochemistry

Superior Inhibition of in vivo Fatty Acid Synthase and Malic Enzyme Activity: DPA vs. EPA

An in vivo study reported that n-3 DPA reduces the activity levels of fatty acid synthase and malic enzyme in supplemented mice, and these effects were stronger than those observed in EPA-supplemented mice [1].

Lipogenesis Metabolic Regulation Obesity Research

Docosapentaenoic Acid (DPA, 22:5n-3): Validated Research and Industrial Application Scenarios


Inflammation Resolution and Specialized Pro-Resolving Mediator (SPM) Research

DPA is the essential precursor for a unique family of SPMs, including Resolvin D5n-3 DPA and Protectin D1n-3 DPA, which are not derived from EPA or DHA [1]. Its use is mandatory for studies investigating the GPR101 receptor axis, given the high-affinity binding (KD ~6.9 nM) of RvD5n-3 DPA to this receptor [2]. Any study aiming to comprehensively profile the SPM landscape in inflammation resolution must include pure DPA to capture the activity of these DPA-specific mediators, as demonstrated in colitis and ischemia/reperfusion models [1].

Platelet Function and Thrombosis Research

In assays of platelet aggregation, DPA has been identified as the most potent inhibitor among n-3 fatty acids (DPA > EPA ≈ DHA) when stimulated by collagen or arachidonic acid [1]. Its unique mechanism involves both suppression of the cyclooxygenase pathway and acceleration of the lipoxygenase pathway, a dual action not equally shared by EPA or DHA [1]. Researchers investigating anti-thrombotic mechanisms or developing novel anti-platelet agents should select DPA as the lead compound due to its superior potency and distinct mechanistic profile.

Vascular Biology and Wound Healing Assays

DPA exhibits a 10-fold greater potency in stimulating endothelial cell migration compared to EPA [1]. This quantitative advantage makes DPA the preferred reagent for in vitro and in vivo studies of angiogenesis, vascular repair, and tissue regeneration where endothelial cell motility is a key functional endpoint [1]. Substituting EPA would significantly underestimate the potential pro-repair effects mediated by n-3 PUFAs.

Lipidomics and Metabolic Tracing Studies

Due to its divergent metabolic fate—limited conversion to DHA and a tendency to act as a storage depot for EPA and DHA—pure DPA is an indispensable tool for stable isotope-resolved metabolomics and lipidomic flux analyses [1]. Human trials confirm that DPA and EPA supplementation yield completely non-overlapping plasma lipid mediator profiles, making DPA-specific lipidomic signatures a unique biomarker for this metabolic pathway [2]. Studies aiming to map the distinct biological effects of the n-3 PUFA metabolome must incorporate pure DPA to differentiate its contributions from those of EPA and DHA [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docosapentaenoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.